molecular formula C23H28N2O2 B5345733 2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one

2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one

Cat. No.: B5345733
M. Wt: 364.5 g/mol
InChI Key: QFDRGUNGDNHZRT-FMIVXFBMSA-N
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Description

2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one is a complex organic compound that features a phenoxy group, a piperazine ring, and a butanone moiety

Properties

IUPAC Name

2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-2-22(27-21-13-7-4-8-14-21)23(26)25-18-16-24(17-19-25)15-9-12-20-10-5-3-6-11-20/h3-14,22H,2,15-19H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDRGUNGDNHZRT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one typically involves multiple steps. One common route starts with the preparation of the phenoxy and piperazine intermediates, followed by their coupling under specific conditions. For instance, the phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, while the piperazine ring can be synthesized through a cyclization reaction. The final coupling step often involves the use of a strong base and a suitable solvent to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .

Scientific Research Applications

2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. For instance, as a triple reuptake inhibitor, it simultaneously inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters. This increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling and alleviating symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a triple reuptake inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .

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